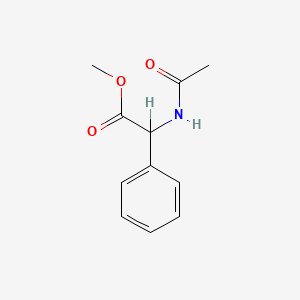

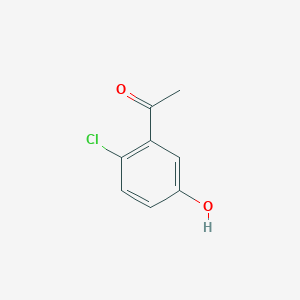

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one, often referred to as 2-Chloro-5-hydroxybenzaldehyde or 2-Chloro-5-hydroxybenzyl alcohol, is an organic compound belonging to the class of aromatic aldehydes. It is a white, crystalline solid with a characteristic odor and is soluble in water, alcohols, and ethers. The compound has been widely studied due to its various applications in the scientific community, and its ability to act as a precursor to a variety of other compounds.

Scientific Research Applications

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .

- Methods of Application : The reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 6 M hydrochloric acid in the presence of acetic acid at room temperature followed by treatment with hydrogen peroxide for 12 hours provided acid 2 bearing two chlorine substituents in the benzene ring .

- Results or Outcomes : A number of compounds were identified as potent antioxidants. Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of (E)-N′-(1-(5-chloro-2-hydroxyphenyl)propylidene)-4-hydroxybenzohydrazide .

- Methods of Application : A mixture of 4-hydroxybenzohydrazide (1 mmol, 152.2 mg), 1-(5-chloro-2-hydroxyphenyl)propan-1-one(184.6mg,1mmol), a few drops of glacial acetic acid, and 20 mL anhydrous ethanol was refluxed. The resulting solution was cooled to room temperature, and then left undisturbed for about several days to form yellow block crystals .

- Results or Outcomes : The 4-hydroxybenzoyl hydrazones as an important class of schiff-bases are widely investigated in coordination chemistry because of their excellent coordination properties .

Application in Difluoromethylation of Phenols

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

- Methods of Application : The reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF at 120 ℃ for 2 hours provided the desired product .

- Results or Outcomes : The reaction resulted in the successful synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

Application in Antimicrobial Research

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : Derivatives of “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” have been studied for their antimicrobial properties .

- Methods of Application : The compounds were tested against various strains of bacteria and fungi, including Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus .

- Results or Outcomes : The study found that some of the derivatives exhibited antimicrobial activity against the tested strains .

Application in Difluoromethylation of Phenols

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

- Methods of Application : The reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF at 120 ℃ for 2 hours provided the desired product .

- Results or Outcomes : The reaction resulted in the successful synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

Application in Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in organic synthesis as an intermediate .

- Methods of Application : It is soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether . It is used in the synthesis of various organic compounds .

- Results or Outcomes : The compound is a key intermediate in the synthesis of various pharmaceuticals .

properties

IUPAC Name |

1-(2-chloro-5-hydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNYFHXIRJVPGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499274 |

Source

|

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

CAS RN |

58020-38-5 |

Source

|

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)